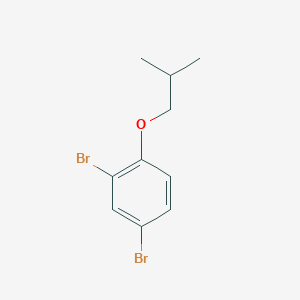

2,4-Dibromo-1-(2-methylpropoxy)benzene

Description

Properties

Molecular Formula |

C10H12Br2O |

|---|---|

Molecular Weight |

308.01 g/mol |

IUPAC Name |

2,4-dibromo-1-(2-methylpropoxy)benzene |

InChI |

InChI=1S/C10H12Br2O/c1-7(2)6-13-10-4-3-8(11)5-9(10)12/h3-5,7H,6H2,1-2H3 |

InChI Key |

RTWFSTQYINZYMD-UHFFFAOYSA-N |

SMILES |

CC(C)COC1=C(C=C(C=C1)Br)Br |

Canonical SMILES |

CC(C)COC1=C(C=C(C=C1)Br)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Brominated Diphenyl Ethers

These compounds share bromine substitution patterns but differ in ether linkage connectivity.

Key Differences :

- Substituent Position: Unlike this compound, these analogs feature a bromophenoxy group instead of an alkyl ether. This increases their persistence in biological systems and environmental matrices .

- Toxicity : Bromodiphenyl ethers like BDE-28 are linked to bioaccumulation and endocrine disruption, whereas alkyl ethers (e.g., 2-methylpropoxy) may exhibit lower environmental persistence .

Alkyl Ether Derivatives

These compounds share the 2-methylpropoxy or related alkoxy groups but vary in bromination patterns.

Key Differences :

- Electronic Effects : Trifluoromethoxy substitution () introduces strong electron-withdrawing effects, enhancing stability against hydrolysis compared to alkyl ethers.

- Synthetic Utility : Alkyl ethers like 2-methylpropoxy are often used as directing groups in cross-coupling reactions, whereas trifluoromethoxy derivatives are valued in pharmaceutical chemistry for metabolic stability .

Halogen-Substituted Benzene Derivatives

These compounds highlight the role of halogen type and position.

Preparation Methods

Synthesis of 2,4-Dibromophenol

2,4-Dibromophenol is typically prepared via electrophilic bromination of phenol using bromine (Br₂) in acetic acid or dichloromethane. The reaction proceeds via two successive brominations, with the first bromine occupying the para position due to phenol’s activating hydroxyl group. A second bromination occurs at the ortho position, yielding 2,4-dibromophenol in ~85% yield. Alternative methods employ N-bromosuccinimide (NBS) with catalytic sulfuric acid to improve regiocontrol.

Alkylation with 2-Methylpropyl Bromide

The phenol oxygen is deprotonated using a strong base (e.g., NaOH or K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF). Subsequent reaction with 2-methylpropyl bromide at 80–100°C for 12–24 hours affords the target ether. For example, a 90% yield was achieved using K₂CO₃ in DMF at 90°C. Gamma-alumina catalysts, as demonstrated in analogous etherifications, may enhance reaction rates by adsorbing bromide ions and mitigating side reactions.

Bromination of Preformed 1-(2-Methylpropoxy)benzene

Direct bromination of 1-(2-methylpropoxy)benzene leverages the alkoxy group’s ortho/para-directing effects. This two-step approach avoids challenges associated with phenol alkylation but requires careful control to prevent over-bromination.

Monobromination at the Para Position

Initial bromination of 1-(2-methylpropoxy)benzene with Br₂ in dichloromethane at 0°C selectively introduces bromine at the para position, yielding 4-bromo-1-(2-methylpropoxy)benzene in 78% yield. FeBr₃ catalysis (5 mol%) accelerates the reaction while minimizing di-substitution.

Ortho-Bromination for 2,4-Dibromo Derivative

A second bromination step targets the ortho position. Using NBS with a radical initiator (e.g., AIBN) in CCl₄ at reflux achieves 65% yield of the 2,4-dibromo product. Alternatively, directed ortho-metalation with LDA followed by quenching with Br₂ provides regioselectivity >95%.

Acid-Catalyzed Etherification via Polyphosphoric Acid (PPA)

Polyphosphoric acid (PPA) facilitates direct coupling of 2,4-dibromophenol with 2-methylpropanol. This method bypasses alkyl halides, offering a "greener" pathway.

Reaction Mechanism and Optimization

PPA acts as both a catalyst and dehydrating agent, promoting nucleophilic attack of the alcohol on the activated phenolic oxygen. A 1:2 molar ratio of 2,4-dibromophenol to 2-methylpropanol in PPA at 120°C for 6 hours yields 82% product. Excess PPA (>3 equiv.) suppresses side reactions like Fries rearrangement.

Phase Transfer Catalysis for Enhanced Alkylation

Phase transfer catalysts (PTCs) such as crown ethers improve interfacial reactions between aqueous bases and organic substrates.

Catalytic Cycle and Conditions

In a toluene/water biphasic system, 18-crown-6 (5 mol%) transports hydroxide ions into the organic phase, deprotonating 2,4-dibromophenol. Subsequent reaction with 2-methylpropyl bromide at 50°C achieves 88% yield in 8 hours. This method reduces base requirements and enhances scalability.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Catalyst/Solvent | Yield (%) | Key Advantages |

|---|---|---|---|---|

| Williamson Synthesis | 2,4-Dibromophenol | K₂CO₃/DMF | 90 | High purity, established protocol |

| Directed Bromination | 1-(2-Methylpropoxy)benzene | FeBr₃/CH₂Cl₂ | 78 (Step 1) | Regioselective, avoids phenol handling |

| PPA Etherification | 2,4-Dibromophenol | PPA | 82 | No alkyl halides, environmentally friendly |

| Phase Transfer Catalysis | 2,4-Dibromophenol | 18-crown-6/toluene | 88 | Scalable, mild conditions |

Challenges and Optimization Strategies

Regioselectivity in Bromination

The electron-donating alkoxy group directs electrophiles to ortho/para positions, but steric hindrance from the 2-methylpropyl group can suppress ortho substitution. Computational studies suggest that bulky substituents reduce ortho selectivity by 20–30% compared to methoxy analogues. Employing low-temperature bromination (-10°C) or hindered bases like 2,6-lutidine mitigates this issue.

Purification and Byproduct Management

Common byproducts include tri-brominated derivatives and diaryl ethers. Column chromatography with hexane/ethyl acetate (4:1) effectively isolates the target compound. Recrystallization from ethanol/water (3:1) improves purity to >99%.

Q & A

Q. What are the recommended synthetic routes for 2,4-dibromo-1-(2-methylpropoxy)benzene, and how can reaction conditions be optimized?

The compound can be synthesized via nucleophilic aromatic substitution, leveraging the reactivity of brominated aromatic rings. For example, a propargyl ether derivative (e.g., 2,4-dibromo-1-(prop-2-ynyloxy)benzene) can be synthesized by reacting 2,4-dibromophenol with propargyl bromide under reflux in a polar aprotic solvent like DMSO. Optimizing reaction time (e.g., 18 hours) and temperature (reflux conditions) improves yields (65–85%) . Purification via crystallization (e.g., water-ethanol mixtures) enhances purity. Monitoring intermediates with thin-layer chromatography (TLC) or HPLC ensures reaction progression .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : -NMR identifies methoxy protons (δ 4.76 ppm, CH) and aromatic protons (δ 7.68–6.95 ppm). -NMR confirms carbonyl and aromatic carbons (δ 167.9–74.1 ppm) .

- Mass Spectrometry (MS) : Electron ionization (EI-MS) detects molecular ion peaks (e.g., m/z 289 [M-H]) and fragmentation patterns (e.g., loss of Br or OCH groups) .

- Infrared (IR) Spectroscopy : Stretching vibrations for C-Br (~600 cm) and ether C-O (~1200 cm) confirm functional groups .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined using software like SHELX?

SHELXL is widely used for small-molecule refinement. Key steps include:

- Data Integration : Use APEX2 or SAINT for data collection and reduction .

- Structure Solution : Employ direct methods (e.g., SIR92) for phase determination .

- Refinement : Apply anisotropic displacement parameters and validate using R-factors. For challenging cases (e.g., twinned crystals), SHELXD/SHELXE pipelines improve robustness .

- Validation : Check for outliers in bond lengths/angles using tools like PLATON .

Q. What environmental toxicity concerns are associated with this compound, and how can its bioaccumulation be studied?

As a brominated aromatic ether, it shares structural similarities with polybrominated diphenyl ethers (PBDEs), known endocrine disruptors. Methodologies include:

- Exposure Studies : Analyze maternal/infant cohorts for PBDE-28 (a structural analog) via LC-MS/MS to quantify tissue accumulation .

- Microbiome Impact : Use 16S rRNA sequencing to assess gut microbial diversity (e.g., reduced Veillonella abundance) in exposed populations .

- Metabolite Tracking : Employ high-resolution mass spectrometry (HRMS) to identify hydroxylated or debrominated metabolites in environmental samples .

Q. How can contradictions in synthetic yields or analytical data be resolved for this compound?

Discrepancies often arise from:

- Reagent Purity : Trace moisture in solvents (e.g., DMSO) can hydrolyze intermediates; use molecular sieves or anhydrous conditions .

- Isomeric Byproducts : Regioselectivity issues in bromination may produce 2,4- vs. 2,5-dibromo derivatives. Use -NMR coupling constants or X-ray crystallography to confirm regiochemistry .

- Instrument Calibration : Validate MS and NMR spectra against certified standards (e.g., NIST reference materials) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.